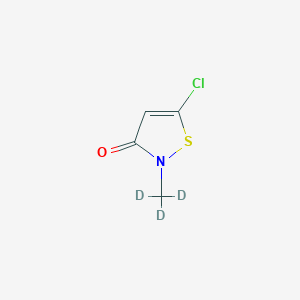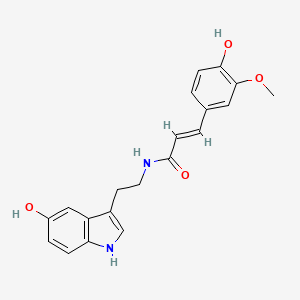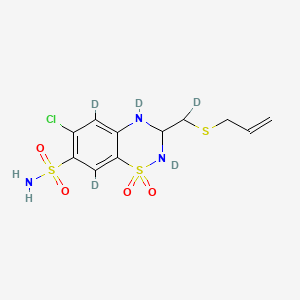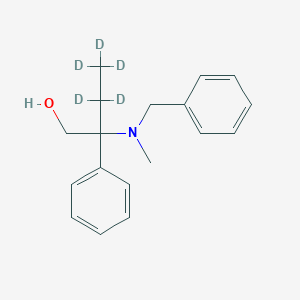![molecular formula C₁₉H₂₅Cl₃N₂O B1147254 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 728948-88-7](/img/structure/B1147254.png)
2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol involves optimized technological parameters including raw material ratio, reaction time, and temperature. Specifically, 1-(bromophenylmethyl)-4-chlorobenzene reacted with 2-hydroxyethylpiperazine under specific conditions (mole ratio of 1:1.10, at 115°C for 4 hours) to yield the product with an 88.5% success rate. The structure of the synthesized compound was confirmed using various analytical methods (Wang Jin-peng, 2013).
Molecular Structure Analysis
For molecular structure analysis, several techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) have been utilized to assign the product's structure, indicating rigorous structural validation and providing insights into the compound's molecular intricacies (M. Wujec, R. Typek, 2023).
Chemical Reactions and Properties
The compound's reactivity and interaction with various reagents highlight its potential for further chemical modification and applications. Synthesis pathways often involve reactions with alkyl (aryl) magnesium halides and subsequent conversion to dihydrochlorides, illustrating the compound's versatility in undergoing chemical transformations (N. Z. Hakobyan et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in various environments and applications. Studies involving single-crystal X-ray diffraction and density functional theory (DFT) optimization offer detailed insights into the compound's physical characteristics, enhancing its application potential (Z. Şahin et al., 2012).
Chemical Properties Analysis
Investigations into the compound's chemical properties reveal its reactivity and potential for further chemical synthesis and applications. The compound's ability to form amides and esters through condensation reactions highlights its functional versatility and potential as a building block for more complex molecules (M. Kunishima et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : The compound was successfully synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with optimized technological parameters such as raw material ratio, reaction time, and temperature, achieving an 88.5% yield (Wang Jin-peng, 2013).
Antitumor Properties : A study highlighted the synthesis of tertiary amino alcohols of the piperazine series, including derivatives of this compound, and their potential antitumor effects, especially in DNA methylation processes in vitro (N. Hakobyan et al., 2020).
Pharmaceutical Applications : A new manufacturing procedure for cetirizine dihydrochloride using 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol as an intermediate was elaborated, demonstrating its relevance in pharmaceutical synthesis (J. Reiter et al., 2012).
Potential Antifungal Compound : The compound has been identified as a component in a novel potential antifungal compound of the 1,2,4-triazole class, with its solubility and partitioning processes in biologically relevant solvents being a focus of study (T. Volkova et al., 2020).
Antibacterial and Antifungal Activities : Another study synthesized azole-containing piperazine derivatives, including this compound, and evaluated their antibacterial, antifungal, and cytotoxic activities, with some compounds showing significant efficacy (Lin-Ling Gan et al., 2010).
Chemical Characterization : Various studies have focused on the chemical synthesis and characterization of this compound and its derivatives, exploring their structure and potential applications in different fields, including medicinal chemistry (M. Wujec & R. Typek, 2023).
Eigenschaften
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSBXXYLQGZBR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651150 | |
| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol | |
CAS RN |
705289-61-8, 728948-88-7 | |
| Record name | 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)



![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)


